molecular formula C14H20O3 B12654651 Hexyl o-anisate CAS No. 71605-88-4

Hexyl o-anisate

Cat. No.: B12654651
CAS No.: 71605-88-4
M. Wt: 236.31 g/mol
InChI Key: UMXZQFHEWNEFNM-UHFFFAOYSA-N
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Preparation Methods

Hexyl o-anisate can be synthesized through esterification reactions. One common method involves the reaction of anisic acid with hexanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Hexyl o-anisate undergoes several types of chemical reactions, including:

Scientific Research Applications

Hexyl o-anisate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It has been studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research has explored its use in drug formulations due to its bioactive properties.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of hexyl o-anisate involves its interaction with cellular components. It can act as an antimicrobial agent by disrupting the cell membrane of microorganisms, leading to cell lysis. In antioxidant applications, it can neutralize free radicals, thereby preventing oxidative damage to cells .

Comparison with Similar Compounds

Hexyl o-anisate can be compared with other esters of anisic acid, such as methyl anisate and ethyl anisate. While all these compounds share similar chemical structures, this compound is unique due to its longer alkyl chain, which can influence its solubility and reactivity. This uniqueness makes it particularly useful in applications requiring specific solubility and stability properties .

Similar compounds include:

  • Methyl anisate
  • Ethyl anisate
  • Propyl anisate

These compounds differ mainly in the length of their alkyl chains, which affects their physical and chemical properties .

Properties

CAS No.

71605-88-4

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

hexyl 2-methoxybenzoate

InChI

InChI=1S/C14H20O3/c1-3-4-5-8-11-17-14(15)12-9-6-7-10-13(12)16-2/h6-7,9-10H,3-5,8,11H2,1-2H3

InChI Key

UMXZQFHEWNEFNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1OC

Origin of Product

United States

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